molecular formula C12H17BrO B13698067 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene CAS No. 1309933-11-6

5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene

Cat. No.: B13698067
CAS No.: 1309933-11-6
M. Wt: 257.17 g/mol
InChI Key: ZZZOFGANSAEJRQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene is a substituted benzene derivative featuring a bromine atom at position 5, a tert-butoxy group (–OC(CH₃)₃) at position 2, and methyl (–CH₃) groups at positions 1 and 2. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity. The tert-butoxy group enhances steric bulk and modifies electronic properties, influencing solubility and stability.

Properties

CAS No.

1309933-11-6

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

5-bromo-1,3-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H17BrO/c1-8-6-10(13)7-9(2)11(8)14-12(3,4)5/h6-7H,1-5H3

InChI Key

ZZZOFGANSAEJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene typically involves the bromination of 2-(tert-butoxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 2-(tert-butoxy)-1,3-dimethylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products:

    Substitution: Formation of 2-(tert-butoxy)-1,3-dimethylphenol, 2-(tert-butoxy)-1,3-dimethylamine.

    Oxidation: Formation of 5-bromo-2-(tert-butoxy)-1,3-dimethylbenzoic acid.

    Reduction: Formation of 2-(tert-butoxy)-1,3-dimethylbenzene.

Scientific Research Applications

Chemistry: 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is utilized in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its bromine substituent can be further modified to introduce functional groups that enhance biological activity.

Medicine: In medicinal chemistry, 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene is explored for its potential as a precursor in the synthesis of drug candidates. Its structural features allow for the design of molecules with specific pharmacological properties.

Industry: The compound finds applications in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions are determined by the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • The tert-butoxy group increases molecular weight and steric hindrance compared to methoxymethoxy or difluoromethoxy groups.
  • Higher boiling points and densities correlate with bulkier substituents due to increased van der Waals interactions .
  • LogP values suggest tert-butoxy enhances lipophilicity, favoring membrane permeability in biological systems .

Toxicity and Environmental Impact

Substituted benzenes exhibit toxicity dependent on substituent polarity and steric effects:

Acute Toxicity (Based on Propsilocerus akamusi Larvae EC₅₀ Data ):

Compound Type Toxicity Mechanism Relative Toxicity (vs. Benzene)
Non-polar anesthetics (e.g., 1,3-dimethylbenzene) Membrane disruption via Na⁺ channel interference 1,3-dimethylbenzene > benzene
Polar anesthetics (e.g., phenol) Hydrogen bonding with receptors Phenol > 1,3-dimethylbenzene
5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene Predicted non-polar anesthetic (bulky tert-butoxy reduces membrane penetration) Likely lower than phenol but higher than benzene

Environmental Persistence :

    Biological Activity

    5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene is a brominated aromatic compound that has garnered attention in various biological and medicinal research contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

    Chemical Structure and Properties

    5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene is characterized by the presence of a bromine atom and a tert-butoxy group attached to a dimethyl-substituted benzene ring. Its chemical formula is C12H17BrC_{12}H_{17}Br, and it is classified as a halogenated aromatic compound.

    The biological activity of 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene can be attributed to several mechanisms:

    • Electrophilic Aromatic Substitution : The bromine atom enhances the electrophilicity of the benzene ring, making it susceptible to nucleophilic attack. This property is critical in synthetic applications and biological interactions.
    • Interaction with Cytochrome P450 Enzymes : Similar compounds have shown interactions with cytochrome P450 enzymes, which are vital for drug metabolism. These interactions can lead to either activation or inhibition of enzymatic activity, influencing metabolic pathways.
    • Cell Signaling Modulation : The compound may affect signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can alter gene expression and cellular metabolism.

    Anticancer Properties

    Recent studies have indicated that derivatives of brominated compounds exhibit significant anticancer activities. For instance:

    • In Vitro Studies : Compounds similar to 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene have demonstrated cytotoxic effects against various cancer cell lines. For example, flow cytometry results showed that certain derivatives accelerated apoptosis in MCF cell lines with IC50 values indicating effective concentrations for inducing cell death .
    • In Vivo Studies : Animal models treated with brominated compounds exhibited suppressed tumor growth, highlighting their potential as anticancer agents .

    Antimicrobial Activity

    Research has indicated that halogenated aromatic compounds can possess antimicrobial properties. For instance:

    • Bacterial Inhibition : Compounds with similar structures have been tested against pathogenic bacteria, showing effective inhibition at low concentrations (e.g., MIC values around 0.015 mg/mL for specific strains) .

    Table 1: Biological Activities of Related Compounds

    Compound NameActivity TypeIC50/MIC ValuesReference
    5-Bromo-2-fluoro-1,3-dimethylbenzeneAnticancerIC50 = 25.72 ± 3.95 μM
    4-(1H-benzo[d]imidazol-2-yl)AnticancerIC50 = 45.2 ± 13.0 μM
    5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzeneAntimicrobialMIC = 0.015 mg/mL

    Case Study 1: Anticancer Efficacy in Mice

    A study investigated the anticancer efficacy of a brominated compound similar to 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene in tumor-bearing mice. The results indicated significant tumor growth suppression when administered at specific dosages over a defined period.

    Case Study 2: Interaction with Cytochrome P450

    Research focused on the interaction between the compound and cytochrome P450 enzymes revealed that it could modulate enzyme activity significantly. This interaction was assessed through kinetic studies demonstrating changes in metabolic rates for co-administered drugs.

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